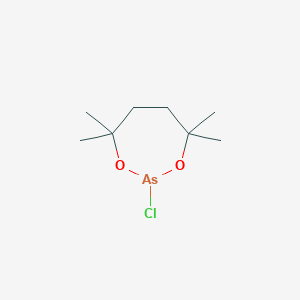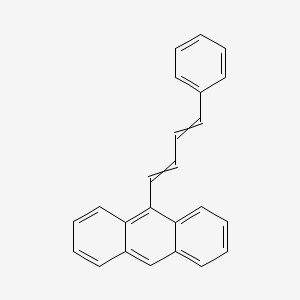
9-(4-Phenylbuta-1,3-dien-1-YL)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Phenylbuta-1,3-dien-1-YL)anthracene is an anthracene-based derivative. Anthracene derivatives are known for their photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 9-(4-Phenylbuta-1,3-dien-1-YL)anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The compounds are fully characterized using techniques such as X-ray crystallography, thermogravimetric analysis, differential scanning calorimetry, UV-Vis absorption, and fluorescence spectroscopy .
Analyse Chemischer Reaktionen
9-(4-Phenylbuta-1,3-dien-1-YL)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-withdrawing and electron-donating groups. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. It is used in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators. Additionally, it plays a role in photon-upconversion through triplet–triplet annihilation, which is valuable in various fields such as chemistry, biology, medicine, and industry .
Wirkmechanismus
The mechanism of action of 9-(4-Phenylbuta-1,3-dien-1-YL)anthracene involves its interaction with molecular targets and pathways. The compound’s photophysical properties, such as fluorescence and absorption, are influenced by its molecular structure and the presence of substituents. These properties are crucial for its applications in OLEDs and other photophysical processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-(4-Phenylbuta-1,3-dien-1-YL)anthracene include 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)-anthracene, and 9,10-bis(phenylethynyl)anthracene. These compounds share similar photophysical properties but differ in their specific substituents and resulting properties. The uniqueness of this compound lies in its specific substituent, which influences its thermal stability, quantum yield, and other photophysical properties .
Eigenschaften
CAS-Nummer |
388088-05-9 |
|---|---|
Molekularformel |
C24H18 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
9-(4-phenylbuta-1,3-dienyl)anthracene |
InChI |
InChI=1S/C24H18/c1-2-10-19(11-3-1)12-4-7-17-24-22-15-8-5-13-20(22)18-21-14-6-9-16-23(21)24/h1-18H |
InChI-Schlüssel |
GDGDGLWYPXVKRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}](/img/structure/B14238850.png)
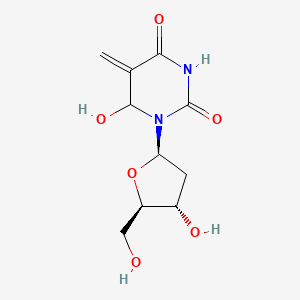
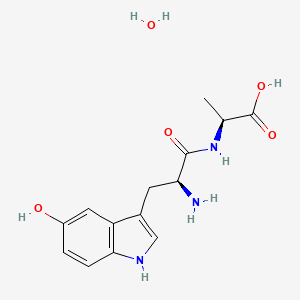
![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
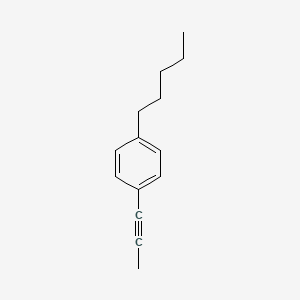
![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)
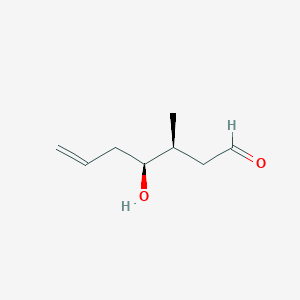
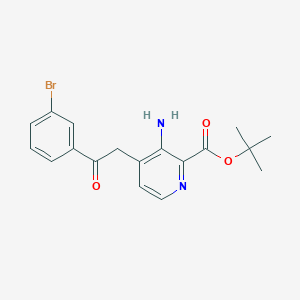
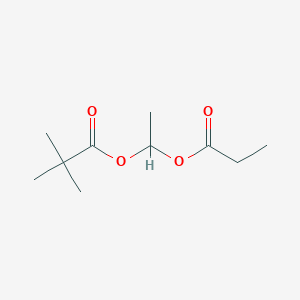
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
